3,5-Dimethylpyridine-4-carboxylic acid
Overview
Description
3,5-Dimethylpyridine-4-carboxylic acid: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of pyridine, featuring two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 4th position. . It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyridine carboxylic acids can undergo knoevenagel condensation, a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (15116) and predicted density (1183 g/cm3) suggest that it may have good bioavailability .
Result of Action
The compound’s potential to undergo knoevenagel condensation suggests that it may influence cellular processes by interacting with aldehydes and other carbon acid compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethylpyridine-4-carboxylic acid. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyridine-4-carboxylic acid can be synthesized from 3,5-dimethylisonicotinonitrile . The nitrile group is hydrolyzed to form the carboxylic acid . The reaction typically involves the use of acidic or basic hydrolysis conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale hydrolysis of 3,5-dimethylisonicotinonitrile using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethylpyridine-4-carboxylic acid can undergo oxidation reactions, where the methyl groups may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,5-dimethylpyridine-4-methanol under suitable conditions.
Substitution: It can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.
Major Products:
Oxidation: Formation of 3,5-dimethylpyridine-4-carboxaldehyde or 3,5-dimethylpyridine-4-dicarboxylic acid.
Reduction: Formation of 3,5-dimethylpyridine-4-methanol.
Substitution: Formation of esters, amides, and other derivatives
Scientific Research Applications
Chemistry: 3,5-Dimethylpyridine-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. It may be used to develop drugs with specific biological activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals. Its derivatives can serve as key components in formulations designed for agricultural applications.
Comparison with Similar Compounds
- 3,5-Dimethylpyridine-4-carboxaldehyde
- 3,5-Dimethylpyridine-4-dicarboxylic acid
- 3,5-Dimethylpyridine-4-methanol
- 3,5-Dimethylisonicotinonitrile
Uniqueness: 3,5-Dimethylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its carboxylic acid group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dimethylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPAYNUFGZDADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659338 | |
Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544703-96-0 | |
Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.